molecular formula C10H12F2N2O2 B15316513 2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid

2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid

Cat. No.: B15316513
M. Wt: 230.21 g/mol
InChI Key: BWFSAXQBAFXHEN-UHFFFAOYSA-N
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Description

2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a butyl group at the C2 position and a difluoromethyl substituent at C4, with a carboxylic acid moiety at C5. This compound is synthesized via chemoselective displacement strategies, such as the reaction of methylsulfinyl precursors with amines to introduce alkylamino groups at C2, followed by hydrolysis to yield the carboxylic acid functionality . Such methods enable rapid library generation for structure-activity relationship (SAR) studies, though commercial availability of this specific compound has been discontinued, as noted in recent catalogs . The difluoromethyl group enhances metabolic stability and bioavailability, leveraging fluorine’s inductive effects to modulate electronic and steric properties . Potential applications include kinase inhibition or antiviral activity, though detailed biological data remain unpublished .

Properties

Molecular Formula

C10H12F2N2O2

Molecular Weight

230.21 g/mol

IUPAC Name

2-butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12F2N2O2/c1-2-3-4-7-13-5-6(10(15)16)8(14-7)9(11)12/h5,9H,2-4H2,1H3,(H,15,16)

InChI Key

BWFSAXQBAFXHEN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=C(C(=N1)C(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of appropriate pyrimidine precursors with butyl and difluoromethyl reagents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In industrial settings, the production of 2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Butyl-4-(difluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

A. Fluorination Effects

  • The difluoromethyl group in the target compound provides moderate electronegativity and steric bulk, balancing metabolic stability and solubility.
  • Non-fluorinated analogs (e.g., 2-chloro-4-methyl derivative in ) exhibit higher reactivity, making them intermediates for further functionalization but less stable in biological systems .

B. Substituent Position and Bioactivity

  • C2 substituents : Bulky groups like butyl (target compound) or tetrazolyl-biphenyl () may hinder enzymatic degradation but reduce solubility. Smaller groups (e.g., chloro in ) favor synthetic flexibility .
  • C4 substituents : Electron-withdrawing groups (e.g., trifluoromethylpyridinyl in ) enhance electrophilicity, influencing target binding. Difluoromethyl (target compound) offers a balance between electronic effects and steric demand .

C. Solubility and Formulation

  • The target compound’s discontinuation () may correlate with solubility challenges, akin to the thienopyrimidine derivative in , which required salt formation for stabilization. Ester prodrugs (e.g., ethyl ester in ) improve lipophilicity but necessitate in vivo hydrolysis .

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